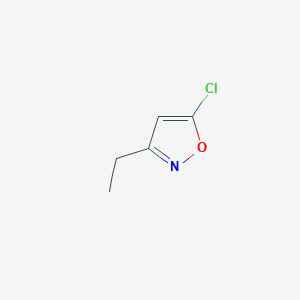![molecular formula C16H14Cl2N2O2 B2568976 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-phenylpropanamide CAS No. 303996-41-0](/img/structure/B2568976.png)
3-{[(2,6-dichlorobenzyl)oxy]imino}-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2,6-dichlorobenzyl)oxy]imino}-N-phenylpropanamide (DCBPA) is a synthetic compound that has been used in scientific research and laboratory experiments due to its unique properties. DCBPA is a derivative of the amino acid phenylalanine, and it is found naturally in some plants and animals. It is a white solid that is soluble in water and organic solvents. DCBPA has a wide range of applications and is used in research for a variety of purposes, including as an inhibitor and activator of enzymes, as a drug delivery agent, and as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties Analysis
The compound 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, although not identical, is structurally related to the query compound. Its synthesis, crystal structure, and various spectral analyses including IR, NMR, and UV–Vis investigations have been documented. The studies further delve into its electronic properties, such as energies, excitation energies, oscillator strengths, and frontier orbital energies, offering insights into its potential applications in the field of molecular electronics and material science (Demir et al., 2016).
Chemoselective Reactions
The compound N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, another structurally related compound, exhibited chemoselective reactions with electrophiles, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines. These findings could pave the way for synthesizing novel chemical entities with potential pharmacological activities (Hajji et al., 2002).
Synthetic Studies and Drug Discovery
3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide and its derivatives have been utilized in synthetic studies for creating new compounds with potential pharmacological activities. The mechanisms of these syntheses offer valuable insights into the complexities of chemical transformations and drug discovery (Abdelrazek et al., 2012).
Anticancer Agents
Functionalized amino acid derivatives, including those structurally similar to the query compound, have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. Such compounds hold promise in the design and development of new anticancer agents, signifying the potential therapeutic applications of the query compound in oncology (Kumar et al., 2009).
Synthesis and Photochemical Properties
Compounds similar to the query molecule have been synthesized and their electrochemical properties studied. These studies provide insights into the potential use of such compounds in materials science, particularly in the development of new materials with specific photochemical and electrochemical properties (Nitta et al., 2005).
Antimicrobial Agents
Derivatives of 3-phenylpropane have been synthesized and evaluated for their antimicrobial activities. The structural similarities with the query compound suggest potential antimicrobial applications, which can be pivotal in the development of new antimicrobial agents (Gad-Elkareem et al., 2011).
Eigenschaften
IUPAC Name |
(3Z)-3-[(2,6-dichlorophenyl)methoxyimino]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-14-7-4-8-15(18)13(14)11-22-19-10-9-16(21)20-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,20,21)/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRGTPSMZLIWPI-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC=NOCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C/C=N\OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2,6-dichlorobenzyl)oxy]imino}-N-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2568895.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2568896.png)

![Methyl 4-((2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)carbamoyl)benzoate](/img/structure/B2568900.png)




![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568909.png)


![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2568915.png)
![1-((1R,5S)-8-(2-(2-chlorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2568916.png)